molecular formula C12H13NO6 B181764 Diethyl 4-nitrophthalate CAS No. 2050-19-3

Diethyl 4-nitrophthalate

Cat. No.: B181764
CAS No.: 2050-19-3
M. Wt: 267.23 g/mol
InChI Key: PHULZILVTOTTJK-UHFFFAOYSA-N
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Description

Diethyl 4-nitrophthalate is an organic compound with the molecular formula C12H13NO6. It is a derivative of phthalic acid, where two ethyl ester groups are attached to the phthalic acid core, and a nitro group is substituted at the 4-position of the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-nitrophthalate can be synthesized through the esterification of 4-nitrophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification. The general reaction is as follows: [ \text{4-Nitrophthalic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming diethyl 4-aminophthalate. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The nitro group in this compound can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of various substituted aromatic compounds.

    Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophthalic acid and ethanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Nucleophilic Substitution: Phenolate or thiophenolate anions, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products:

    Reduction: Diethyl 4-aminophthalate.

    Nucleophilic Substitution: Substituted aromatic ethers or thioethers.

    Hydrolysis: 4-Nitrophthalic acid and ethanol.

Scientific Research Applications

Diethyl 4-nitrophthalate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in studies involving enzyme inhibition and as a model compound for understanding ester hydrolysis.

    Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is employed in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mechanism of Action

The mechanism of action of diethyl 4-nitrophthalate in chemical reactions often involves the activation of the nitro group, which is an electron-withdrawing group. This activation makes the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst. In nucleophilic substitution reactions, the nitro group is displaced by nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

    Dimethyl 4-nitrophthalate: Similar to diethyl 4-nitrophthalate but with methyl ester groups instead of ethyl.

    Diethyl phthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    Diethyl 3-nitrophthalate: The nitro group is positioned at the 3-position instead of the 4-position, affecting its reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of both ethyl ester groups and a nitro group at the 4-position. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions, including reduction, nucleophilic substitution, and hydrolysis. Its specific structure also influences its reactivity and the types of products formed in these reactions.

Properties

IUPAC Name

diethyl 4-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHULZILVTOTTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294592
Record name diethyl 4-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-19-3
Record name NSC97251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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